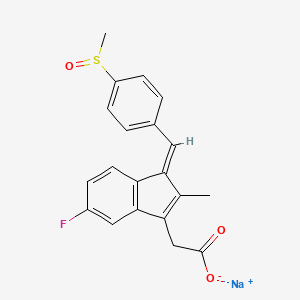
Sulindac Sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulindac Sodium is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class. It is commonly used to treat various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, acute subacromial bursitis, supraspinatus tendinitis, and acute gouty arthritis . This compound is a prodrug, meaning it is metabolized in the body to produce its active form, sulindac sulfide .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sulindac Sodium involves several key steps:
Condensation: Fluorobenzyl chloride and methylmalonic acid diethyl ester are condensed in the presence of an organic base to form 2-(4-fluorobenzyl)-2-diethyl methylmalonic acid diethyl ester.
Hydrolysis: The ester is hydrolyzed in an aqueous alkali to yield 2-(4-fluorobenzyl)-2-methylmalonic acid.
Decarboxylation: The acid undergoes decarboxylation at high temperature to produce 3-(4-fluorophenyl)-2-methylpropanoic acid.
Acylation: The propanoic acid is chloridized with sulfoxide acyl chloride, using anhydrous aluminum chloride or zinc chloride as a catalyst, to obtain 6-fluoro-2-methylindenone.
Condensation and Hydrolysis: The indenone is condensed with cyanoacetic acid and hydrolyzed to form 5-fluoro-2-methyl-3-indene acetic acid.
Final Condensation: The indene acetic acid is condensed with p-methylthiobenzaldehyde to produce 5-fluoro-2-methyl-1-(4-methylthiobenzal)-3-indene acetic acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, lower cost, and stable product quality. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent production .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulindac sulfone.
Reduction: It is reduced in vivo to its active form, sulindac sulfide.
Substitution: Various substitution reactions can occur on the aromatic ring, particularly involving the fluorine and methylsulfinyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Biological enzymes in the liver.
Catalysts: Anhydrous aluminum chloride, zinc chloride.
Major Products:
Sulindac Sulfide: The active form of the drug.
Sulindac Sulfone: An oxidized metabolite with distinct pharmacological properties.
科学研究应用
Sulindac Sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of NSAIDs and their interactions with various chemical reagents.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.
作用机制
Sulindac Sodium exerts its effects primarily by inhibiting the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. This inhibition is achieved through the suppression of cyclooxygenase enzymes (COX-1 and COX-2). This compound is a prodrug that is metabolized in the liver to its active form, sulindac sulfide, which then inhibits the COX enzymes .
相似化合物的比较
Indomethacin: Another NSAID with similar anti-inflammatory properties but a higher risk of gastrointestinal side effects.
Naproxen: A widely used NSAID with a longer half-life and better gastrointestinal tolerance.
Ibuprofen: A commonly used NSAID with a shorter duration of action and lower potency compared to Sulindac Sodium.
Uniqueness of this compound: this compound is unique in its ability to undergo enterohepatic circulation, which helps maintain constant blood levels and reduces gastrointestinal side effects. Additionally, its prodrug nature allows for targeted activation in the liver, minimizing systemic exposure to the active form .
属性
CAS 编号 |
63804-15-9 |
|---|---|
分子式 |
C20H16FNaO3S |
分子量 |
378.4 g/mol |
IUPAC 名称 |
sodium;2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C20H17FO3S.Na/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23;/h3-10H,11H2,1-2H3,(H,22,23);/q;+1/p-1/b17-9-; |
InChI 键 |
YMXUJDLCLXHYBO-WPTDRQDKSA-M |
手性 SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+] |
规范 SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
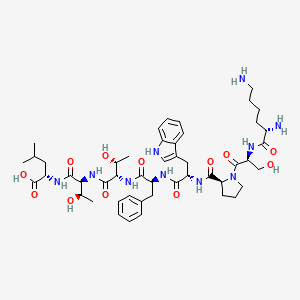

![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)
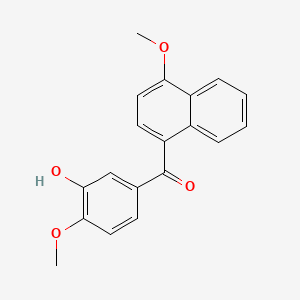
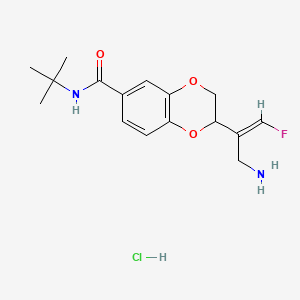
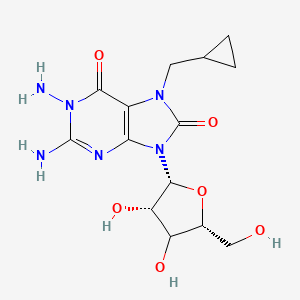

![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
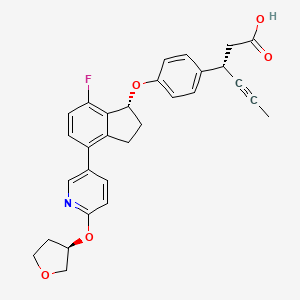
![4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12409019.png)
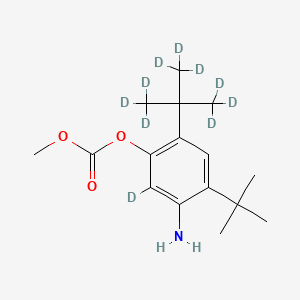
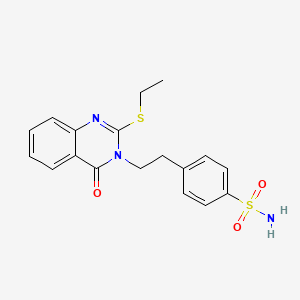
![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
